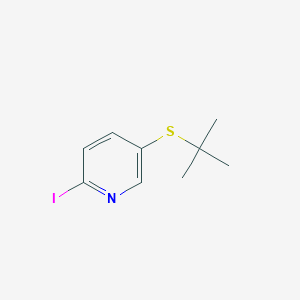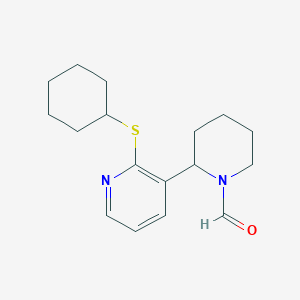![molecular formula C8H5F3N2O2 B11802076 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound known for its unique structure and properties It is a derivative of benzoxazole, featuring a trifluoromethoxy group at the 6th position and an amine group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-(trifluoromethoxy)benzoxazole with ammonia or an amine source under specific conditions to introduce the amine group at the 2nd position .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural similarity to bioactive molecules makes it a candidate for studying biological interactions and pathways.
Mecanismo De Acción
The mechanism of action of 6-(Trifluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to antagonize voltage-dependent sodium channel currents, which can reduce neuronal excitability. This mechanism is similar to that of riluzole, a known neuroprotective drug. The compound may also interact with other ion channels and receptors, contributing to its overall effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminobenzoxazole: A structurally related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethoxy)benzo[d]oxazol-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F3N2O2 |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
6-(trifluoromethoxy)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
Clave InChI |
GZDANCHBNJGSCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)OC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




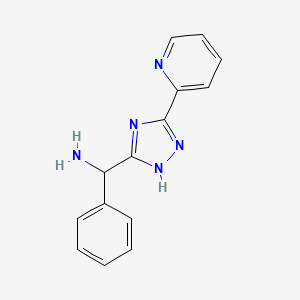
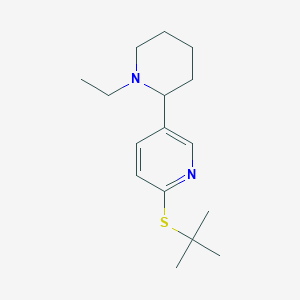
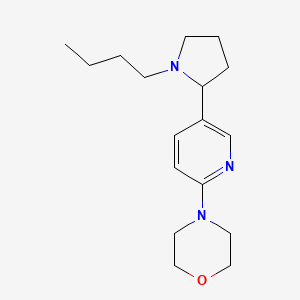

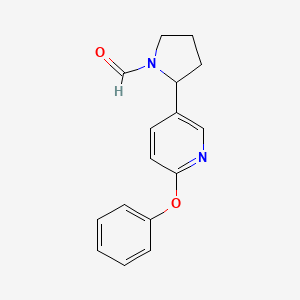
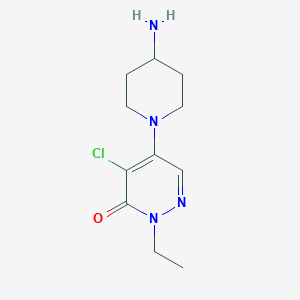
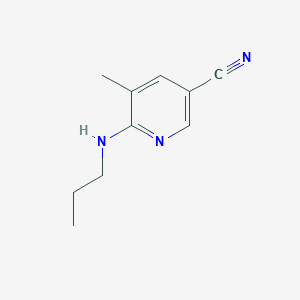
![3-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802053.png)
